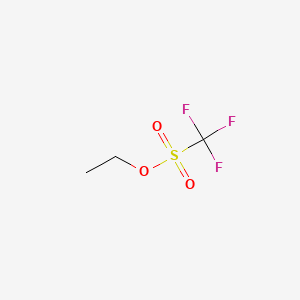

Ethyltrifluormethylsulfonat

Übersicht

Beschreibung

Ethyl trifluoromethanesulfonate (EtOTf) is a useful reagent used in organic synthesis that can be used to introduce an ethyl group into a variety of compounds . It is also a good leaving group, which makes it useful in a variety of other reactions, such as nucleophilic substitutions and eliminations .

Synthesis Analysis

Ethyl trifluoromethanesulfonate can be synthesized via direct alkylation of organic bases (amines, phosphines or heterocyclic compounds) with methyl and ethyl trifluoromethanesulfonate (methyl and ethyl triflate) .

Molecular Structure Analysis

The molecular structures, harmonic vibrational frequencies, infrared absorption intensities, internal force constants, and electronic charges of the trifluoromethanesulfonate (triflate) anion, its lithium ion pairs, and several aggregates have been studied using the ab initio self-consistent field Hartree-Fock method with 3-21+G *, 6-31+G augmented with polarization functions (d type orbitals) on the sulfur atom, and 6-31+G * basis sets .

Chemical Reactions Analysis

Ethyl trifluoromethanesulfonate is a useful reagent in organic synthesis that can be used to introduce an ethyl group into a variety of compounds . It is also a good leaving group, which makes it useful in a variety of other reactions, such as nucleophilic substitutions and eliminations .

Physical and Chemical Properties Analysis

Ethyl trifluoromethanesulfonate has a molecular weight of 178.13, a linear formula of CF3SO2OC2H5, and a CAS Number of 425-75-2 . It is a liquid at room temperature with a refractive index of 1.336 (lit.) and a boiling point of 115 °C (lit.) . The density of Ethyl trifluoromethanesulfonate is 1.374 g/mL at 25 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Ethyltrifluormethylsulfonat (EtOTf) ist ein nützliches Reagenz, das in der organischen Synthese verwendet wird . Es kann verwendet werden, um eine Ethylgruppe in eine Vielzahl von Verbindungen einzuführen .

Abgangsgruppe in Reaktionen

EtOTf ist auch eine gute Abgangsgruppe, was es in einer Vielzahl anderer Reaktionen nützlich macht, wie z. B. nukleophile Substitutionen und Eliminierungen .

Herstellung von ionischen Flüssigkeiten

This compound kann als Vorläufer zur Herstellung ionischer Flüssigkeiten mit Triflatanionen verwendet werden . Es wird mit einem ausgewählten Amin in Gegenwart einer Base umgesetzt, was zur Bildung der gewünschten ionischen Flüssigkeit mit einem Triflatanion führt .

Wirkmechanismus

Target of Action

Ethyl trifluoromethanesulfonate (EtOTf) is a useful reagent used in organic synthesis . It is primarily targeted at a variety of compounds where it can be used to introduce an ethyl group . It is also a good leaving group, which makes it useful in a variety of other reactions, such as nucleophilic substitutions and eliminations .

Mode of Action

The mode of action of EtOTf involves direct alkylation of organic bases (amines, phosphines or heterocyclic compounds) with ethyl trifluoromethanesulfonate . This reaction is facilitated by the strong electron-withdrawing ability of the trifluoromethanesulfonyl group, which makes it more reactive than conventional alkylating agents, such as chlorides or alkyl sulfonates .

Biochemical Pathways

The primary biochemical pathway involved in the action of EtOTf is the deesterification of sulfonylurea herbicides . The initial degradation products of certain sulfonylurea herbicides by certain strains were identified as corresponding deesterified derivatives, indicating a primary pathway of the deesterification of these herbicides .

Result of Action

The result of EtOTf’s action is the formation of a new compound with an introduced ethyl group . In the context of its use as a precursor to prepare ionic liquids with triflate anions, it results in the formation of the desired ionic liquid with a triflate anion .

Action Environment

The action of EtOTf can be influenced by various environmental factors. For instance, it is known to be moisture and air sensitive . Therefore, reactions involving EtOTf are typically carried out under anhydrous conditions and in an inert atmosphere to prevent its decomposition . Furthermore, due to its reactivity, EtOTf and other triflates need to be synthesized and handled under mild conditions to avoid side reactions such as elimination and rearrangement .

Zukünftige Richtungen

Given the regulatory landscape surrounding the use of fluorinated compounds, there are current challenges and future directions related to the responsible reuse and recycling of fluorinated materials in battery-related components . The liquid superlubricity achieved by the ionic liquid is helpful for the development of new ionic liquids with superlubricity characteristics and is of great significance for scientific understanding as well as engineering applications .

Biochemische Analyse

Biochemical Properties

Ethyl trifluoromethanesulfonate plays a significant role in biochemical reactions, primarily as an ethylating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles such as amines and alcohols, forming ethylated products. This reaction is facilitated by the strong leaving group ability of the triflate anion. Ethyl trifluoromethanesulfonate is also used in the synthesis of ionic liquids, where it reacts with selected amines in the presence of a base to form ionic liquids with triflate anions .

Cellular Effects

Ethyl trifluoromethanesulfonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the production of 1,3-propanediol from crude glycerol by microbial consortia, indicating its impact on metabolic pathways . Additionally, its strong ethylating properties can lead to modifications in cellular proteins and nucleic acids, potentially altering their function and activity.

Molecular Mechanism

At the molecular level, ethyl trifluoromethanesulfonate exerts its effects through its ability to act as an ethylating agent. It forms covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins or the hydroxyl groups of nucleic acids. This ethylation can lead to changes in the structure and function of these biomolecules, affecting their activity and interactions . The triflate anion, being a good leaving group, facilitates these reactions by stabilizing the transition state and enhancing the reaction rate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl trifluoromethanesulfonate can change over time due to its stability and degradation. It is known to be sensitive to moisture and air, which can lead to hydrolysis and degradation . Over time, this can result in a decrease in its reactivity and effectiveness in biochemical reactions. Long-term studies have shown that ethyl trifluoromethanesulfonate can be detected in vivo up to 4 hours after administration, indicating its relatively short-lived presence in biological systems .

Dosage Effects in Animal Models

The effects of ethyl trifluoromethanesulfonate vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as inhibiting the replication of HIV-1 virus . At higher doses, it can cause toxic or adverse effects, including severe skin burns and eye damage . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

Ethyl trifluoromethanesulfonate is involved in various metabolic pathways, primarily through its role as an ethylating agent. It is metabolized into trifluoroacetic acid by esterases, glycosidases, and/or oxidases . This metabolic conversion can influence the levels of metabolites and the overall metabolic flux within cells. The presence of trifluoromethanesulfonyl group enhances its reactivity, making it a potent agent in modifying metabolic pathways.

Transport and Distribution

Within cells and tissues, ethyl trifluoromethanesulfonate is transported and distributed through interactions with transporters and binding proteins. Its distribution is influenced by its chemical properties, such as its lipophilicity and reactivity. The compound’s ability to form covalent bonds with biomolecules can also affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

Ethyl trifluoromethanesulfonate’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, its ethylating activity can modify proteins and nucleic acids within the nucleus, affecting gene expression and cellular function .

Eigenschaften

IUPAC Name |

ethyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O3S/c1-2-9-10(7,8)3(4,5)6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVECLJDRPFNRRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059979 | |

| Record name | Ethyl trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425-75-2 | |

| Record name | Ethyl 1,1,1-trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

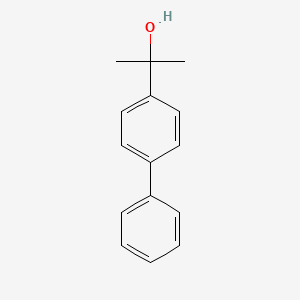

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

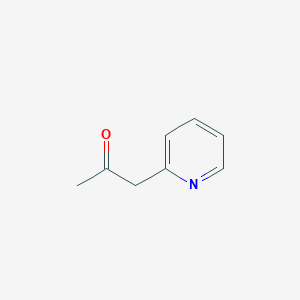

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-](/img/structure/B1294882.png)